Cas no 16368-49-3 (2-methyl-6-(trifluoromethyl)-1,3-benzothiazole)
16368-49-3 structure
Product Name:2-methyl-6-(trifluoromethyl)-1,3-benzothiazole
CAS-Nr.:16368-49-3
MF:C9H6F3NS
MW:217.210851192474
MDL:MFCD02708253
CID:121627
PubChem ID:4107765
Update Time:2025-05-22
2-methyl-6-(trifluoromethyl)-1,3-benzothiazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzothiazole,2-methyl-6-(trifluoromethyl)-
- 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole
- Benzothiazole, 2-methyl-6-(trifluoromethyl)- (8CI)
- 2-Methyl-6-thioxo-1,6-dihydro-pyrimidin-5-carbonsaeure
- 2-methyl-6-thioxo-1,6-dihydro-pyrimidine-5-carboxylic acid
- 2-Methyl-6-trifluormethyl-benzthiazol
- 2-methyl-6-trifluoromethyl-benzothiazole
- 5-Pyrimidinecarboxylic acid, 4-mercapto-2-methyl-(6CI,7CI)
- 5-pyrimidinecarboxylic acid,1,4-dihydro-2-methyl-4-thioxo-
- 5-Pyrimidinecarboxylicacid,
- 5-Pyrimidinecarboxylicacid, 1,6-dihydro-2-methyl-6-thioxo-
- ACMC-20lon4
- AG-H-62629
- KB-198518
- SCHEMBL11956363
- CBGMIMSUXKQTOL-UHFFFAOYSA-N
- 16368-49-3
- FT-0747510
- EN300-8679074
- 2-Methyl-6-(trifluoromethyl)benzo[d]thiazole
- Benzothiazole, 2-Methyl-6-(trifluoroMethyl)-
- 2-methyl-6-(trifluoromethyl)-1,3-benzothiazole
-
- MDL: MFCD02708253
- Inchi: 1S/C9H6F3NS/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3
- InChI-Schlüssel: CBGMIMSUXKQTOL-UHFFFAOYSA-N
- Lächelt: S1C(C)=NC2C=CC(C(F)(F)F)=CC1=2
Berechnete Eigenschaften
- Genaue Masse: 217.01738
- Monoisotopenmasse: 217.017
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 0
- Komplexität: 219
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topologische Polaroberfläche: 41.1Ų
Experimentelle Eigenschaften
- PSA: 12.89
2-methyl-6-(trifluoromethyl)-1,3-benzothiazole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A051000322-250mg |
2-Methyl-6-(trifluoromethyl)benzothiazole |
16368-49-3 | 98% | 250mg |
$865.92 | 2022-04-02 | |
| Alichem | A051000322-500mg |
2-Methyl-6-(trifluoromethyl)benzothiazole |
16368-49-3 | 98% | 500mg |
$1,236.18 | 2022-04-02 | |
| Alichem | A051000322-1g |
2-Methyl-6-(trifluoromethyl)benzothiazole |
16368-49-3 | 98% | 1g |
$2,004.01 | 2022-04-02 | |
| Chemenu | CM507420-1g |
2-Methyl-6-(trifluoromethyl)benzo[d]thiazole |
16368-49-3 | 95% | 1g |
$1171 | 2022-12-31 | |
| 1PlusChem | 1P00AVON-50mg |
Benzothiazole, 2-methyl-6-(trifluoromethyl)- (8CI) |
16368-49-3 | 95% | 50mg |
$202.00 | 2024-06-19 | |
| 1PlusChem | 1P00AVON-100mg |
Benzothiazole, 2-methyl-6-(trifluoromethyl)- (8CI) |
16368-49-3 | 95% | 100mg |
$272.00 | 2024-06-19 | |
| 1PlusChem | 1P00AVON-250mg |
Benzothiazole, 2-methyl-6-(trifluoromethyl)- (8CI) |
16368-49-3 | 95% | 250mg |
$363.00 | 2024-06-19 | |
| 1PlusChem | 1P00AVON-500mg |
Benzothiazole, 2-methyl-6-(trifluoromethyl)- (8CI) |
16368-49-3 | 95% | 500mg |
$627.00 | 2024-06-19 | |
| 1PlusChem | 1P00AVON-1g |
Benzothiazole, 2-methyl-6-(trifluoromethyl)- (8CI) |
16368-49-3 | 95% | 1g |
$784.00 | 2024-06-19 | |
| 1PlusChem | 1P00AVON-2.5g |
Benzothiazole, 2-methyl-6-(trifluoromethyl)- (8CI) |
16368-49-3 | 95% | 2.5g |
$1480.00 | 2024-06-19 |
2-methyl-6-(trifluoromethyl)-1,3-benzothiazole Verwandte Literatur
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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